molecular formula C18H20N2O4 B5761062 6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5761062
M. Wt: 328.4 g/mol
InChI Key: CYXREMTVVUDHAM-UHFFFAOYSA-N
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Description

6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a nitrophenyl group at position 2, and a dihydroisoquinoline core. It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, the presence of the nitro group allows for redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitrophenyl groups enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-17-9-13-7-8-19(12-15(13)10-18(17)24-2)11-14-5-3-4-6-16(14)20(21)22/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXREMTVVUDHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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